5-[4-(Trifluoromethyl)phenyl]isoxazole
Overview
Description
5-[4-(Trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]isoxazole can be achieved through various methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]isoxazole has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[4-(Trifluoromethyl)phenyl]isoxazole include other isoxazole derivatives such as:
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZNMPCYRFZJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-[4-(Trifluoromethyl)phenyl]isoxazole as revealed by its crystal structure?
A1: The crystal structure analysis of this compound reveals several key features []:
- Symmetry: The molecule possesses a mirror plane symmetry, with the isoxazole ring and the para-substituted phenyl ring lying within this plane [].
- Substituent Orientation: Only two fluorine atoms each from the difluoromethyl and trifluoromethyl groups deviate from the mirror plane [].
- Crystal Packing: In the crystal lattice, molecules interact through a combination of C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds, resulting in a layered structure parallel to the (001) plane. Furthermore, weak π–π interactions contribute to the formation of a three-dimensional network within the crystal [].
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